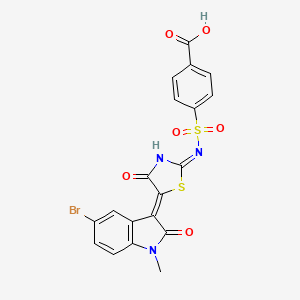

Mettl16-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H12BrN3O6S2 |

|---|---|

Molecular Weight |

522.4 g/mol |

IUPAC Name |

4-[(E)-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]sulfonylbenzoic acid |

InChI |

InChI=1S/C19H12BrN3O6S2/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)21-19(30-15)22-31(28,29)11-5-2-9(3-6-11)18(26)27/h2-8H,1H3,(H,26,27)(H,21,22,24)/b15-14- |

InChI Key |

HYPYGWBCKWTRSP-PFONDFGASA-N |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N/C(=N\S(=O)(=O)C4=CC=C(C=C4)C(=O)O)/S3)/C1=O |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)S3)C1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of METTL16 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyltransferase-like 16 (METTL16) is a critical N6-methyladenosine (m6A) RNA methyltransferase involved in the regulation of gene expression through the modification of various RNA species, including messenger RNA (mRNA) and non-coding RNA. Its dysregulation has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of a novel class of METTL16 inhibitors, the aminothiazolones, which represent a first-in-class series of compounds targeting this enzyme. The guide details the molecular interactions, quantitative inhibitory data, and the downstream cellular consequences of METTL16 inhibition. Furthermore, it furnishes detailed experimental protocols for the key assays used in the characterization of these inhibitors and visualizes complex pathways and workflows to facilitate a deeper understanding of the science.

Introduction to METTL16

METTL16 is a key "writer" of the m6A modification, the most prevalent internal modification in eukaryotic mRNA. It plays a crucial role in post-transcriptional gene regulation by influencing mRNA splicing, stability, and translation. One of its primary functions is the regulation of S-adenosylmethionine (SAM) homeostasis, the universal methyl donor, through the methylation of the 3'-untranslated region (3'-UTR) of MAT2A pre-mRNA.[1][2] METTL16 also methylates U6 small nuclear RNA (snRNA), impacting spliceosome function.[3] Given its central role in cellular processes and its association with cancer, the development of small molecule inhibitors of METTL16 is of significant therapeutic interest.[1][4]

Mechanism of Action of Aminothiazolone-Based METTL16 Inhibitors

Recent efforts in drug discovery have led to the identification of aminothiazolones as a novel class of METTL16 inhibitors.[1][2] These compounds do not act as catalytic inhibitors in the traditional sense but rather disrupt the crucial interaction between METTL16 and its target RNA substrates.

The primary mechanism of action for these inhibitors is the disruption of the METTL16-RNA binding interface . By binding to the methyltransferase domain (MTD) of METTL16, these small molecules prevent the association of METTL16 with its RNA substrates, such as the MAT2A hairpin 1 (MAT2A-hp1).[1][2] This disruption of the protein-RNA interaction subsequently inhibits the methyltransferase activity of METTL16, as the enzyme cannot modify an unbound substrate.[1][2] Cellular studies have demonstrated that this inhibition leads to alterations in MAT2A splicing and an increase in the overall m6A levels in mRNA, likely due to feedback mechanisms involving SAM biosynthesis.[1]

Signaling Pathway of METTL16 and its Inhibition

The following diagram illustrates the established signaling pathway of METTL16 and the point of intervention for the aminothiazolone inhibitors.

Quantitative Data for Aminothiazolone Inhibitors

The following tables summarize the key quantitative data for the representative aminothiazolone inhibitors of METTL16.

Table 1: In Vitro Inhibition and Binding Affinity

| Compound | FP IC50 (µM)[1][2] | Binding Affinity (KD, µM)[1][2] | Method for KD |

| 1 | 16.3 | - | - |

| 27 | - | - | - |

| 45 | Low µM | 1.35 | switchSENSE biosensor |

| 46 | - | - | - |

| 47 | - | 1.76 | switchSENSE biosensor |

| 47 | - | 5.12 | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Activity

| Compound | Effect on Cancer Cell Viability | Effect on Colony Formation | Effect on MAT2A Splicing | Effect on Total RNA m6A Levels |

| 45 | Suppressed | Suppressed | Promoted | Increased |

| 47 | Suppressed | Suppressed | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of aminothiazolone-based METTL16 inhibitors.

Fluorescence Polarization (FP) Assay for Inhibitor Screening

This assay is designed to identify small molecules that disrupt the interaction between METTL16 and its RNA substrate.

-

Principle: An FAM-labeled MAT2A-hp1 RNA probe is used. When bound to the larger METTL16 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecules that disrupt this interaction cause the probe to tumble more freely, leading to a decrease in the polarization signal.

-

Reagents:

-

METTL16 MTD (amino acids 1-291)

-

FAM-labeled MAT2A-hp1 RNA probe (FAM-CUUGUUGGCGUAGGCUACAGAGAAGCCUUCAAG)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT, pH 7.5)

-

Test compounds

-

-

Procedure:

-

Prepare a solution of 50 nM METTL16 MTD and 5 nM FAM-MAT2A-hp1 probe in the assay buffer.

-

Dispense the protein-RNA mixture into a 384-well plate.

-

Add test compounds at various concentrations.

-

Incubate at room temperature for 30 minutes.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for FAM.

-

Calculate IC50 values from the dose-response curves.

-

MTase-Glo™ Methyltransferase Assay

This assay measures the enzymatic activity of METTL16 by detecting the formation of the reaction product, S-adenosyl homocysteine (SAH).

-

Principle: The assay involves a coupled-enzyme reaction. First, METTL16 methylates its RNA substrate using SAM as a methyl donor, producing SAH. In the second step, the MTase-Glo™ reagent is added, which contains enzymes that convert SAH to ADP. The ADP is then used in a luciferase reaction to generate a light signal that is proportional to the amount of SAH produced.

-

Reagents:

-

METTL16 MTD

-

MAT2A-hp1 RNA substrate

-

S-adenosylmethionine (SAM)

-

MTase-Glo™ Assay Kit (Promega)

-

Test compounds

-

-

Procedure:

-

Pre-incubate METTL16 MTD with the test compounds for 30 minutes.

-

Initiate the methyltransferase reaction by adding a mixture of MAT2A-hp1 and SAM.

-

Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for METTL16 activity.

-

Add the MTase-Glo™ reagent to stop the methyltransferase reaction and initiate the SAH detection reaction.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Determine the percent inhibition based on the signal relative to a no-inhibitor control.

-

Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is used to confirm the direct binding of inhibitors to METTL16 by measuring changes in the protein's thermal stability.

-

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed during denaturation. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

-

Reagents:

-

Purified METTL16 protein

-

SYPRO Orange dye (or equivalent)

-

Test compounds

-

-

Procedure:

-

Prepare a reaction mixture containing METTL16, SYPRO Orange dye, and the test compound in a suitable buffer.

-

Use a real-time PCR instrument to gradually heat the samples from a low to a high temperature (e.g., 25 °C to 95 °C).

-

Monitor the fluorescence of the dye at each temperature increment.

-

The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve.

-

A shift in Tm in the presence of the compound compared to a DMSO control indicates binding.

-

Experimental and Logical Workflows

The following diagrams visualize the workflows for inhibitor discovery and characterization.

Conclusion

The aminothiazolone-based inhibitors represent a significant advancement in the field of epitranscriptomics, providing the first potent and cell-active small molecules to probe the function of METTL16. Their mechanism of action, centered on the disruption of the METTL16-RNA interaction, offers a novel strategy for modulating the m6A landscape and influencing downstream cellular processes. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of targeting METTL16 in cancer and other diseases. Future work will likely focus on optimizing the potency and selectivity of these inhibitors and exploring their efficacy in preclinical models.

References

Mettl16-IN-1: A Technical Guide to its Discovery, Synthesis, and Application as a Potent METTL16 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltransferase-like 16 (METTL16) is a critical N6-methyladenosine (m6A) RNA methyltransferase implicated in various cellular processes, including the regulation of S-adenosylmethionine (SAM) homeostasis and splicing of MAT2A mRNA.[1][2] Its dysregulation has been linked to several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Mettl16-IN-1, a potent small molecule inhibitor of METTL16. We detail its discovery through a fluorescence polarization-based screening, outline a plausible synthesis route based on established chemical methodologies, and provide comprehensive experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of METTL16 inhibition.

Discovery of this compound

This compound, identified as compound 45 in the primary literature, emerged from a high-throughput screening of an in-house small molecule library designed to identify compounds that disrupt the interaction between the METTL16 methyltransferase domain (MTD) and its target RNA.[3] The screening utilized a fluorescence polarization (FP) assay, a robust technique for monitoring molecular interactions in solution.

The initial hit, a (Z)-5-(2-oxoindolin-3-ylidene)thiazol-4(5H)-one (compound 1), demonstrated an IC50 of 16.3 μM in the FP assay.[4] Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of a series of aminothiazolone derivatives. Compound 45, this compound, was identified as a potent inhibitor from this series, exhibiting low micromolar potency in disrupting the METTL16-RNA interaction.[3]

Quantitative Data Summary

The inhibitory activity of this compound and its precursors was quantified using various biochemical and cellular assays. The key quantitative data are summarized in the tables below for easy comparison.

| Compound | Assay | Target | IC50 (μM) | Kd (μM) | Reference |

| This compound | FP | METTL16 MTD - U6 snRNA Δ | 2.5 | - | [3] |

| This compound (as compound 45) | FP | METTL16 MTD - MAT2A-hp1 | - | - | [4] |

| This compound | - | METTL16 | 1.7 | 1.35 | [5] |

| Compound 1 | FP | METTL16 MTD - MAT2A-hp1 | 16.3 | - | [4] |

| Compound 27 | FP | METTL16 MTD - U6 snRNA Δ | 6.6 | - | [3] |

| Compound 46 | FP | METTL16 MTD - U6 snRNA Δ | 2.8 | - | [3] |

| Compound 47 | FP | METTL16 MTD - U6 snRNA Δ | 6.4 | - | [3] |

| Compound 49 | FP | METTL16 MTD - U6 snRNA Δ | 5.3 | - | [3] |

Table 1: Biochemical Activity of this compound and Related Compounds.

| Cell Line | Treatment | Effect | Concentration (μM) | Reference |

| MDA-MB-231 | This compound (as compound 45) | Promoted MAT2A splicing | 50 | [3] |

| A549 | This compound (as compound 45) | Promoted MAT2A splicing | 50 | [3] |

| MDA-MB-231 | This compound (as compound 45) | Increased total m6A mRNA levels | 50 | [3] |

| A549 | This compound (as compound 45) | Increased total m6A mRNA levels | 50 | [3] |

Table 2: Cellular Activity of this compound.

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound (compound 45) is not publicly available, a plausible synthetic route can be devised based on the well-established Knoevenagel condensation reaction for the synthesis of 5-ylidene-thiazolidin-4-one derivatives.[6] The general scheme involves the reaction of an active methylene compound (thiazolidin-4-one derivative) with an aldehyde or ketone in the presence of a weak base.

The proposed synthesis for this compound would involve a two-step process:

-

Synthesis of the aminothiazolone core: This would likely involve the reaction of a substituted thiourea with a chloroacetic acid derivative to form the thiazolidin-4-one ring.

-

Knoevenagel condensation: The synthesized aminothiazolone core would then be reacted with a substituted isatin (1H-indole-2,3-dione) derivative to yield the final product, this compound.

Further optimization of reaction conditions, such as solvent, temperature, and catalyst, would be necessary to achieve a high yield of the final compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay measures the disruption of the interaction between the METTL16 MTD and a fluorescently labeled RNA probe.[3]

Materials:

-

384-well black plates

-

Purified METTL16 MTD protein

-

FAM-labeled RNA probe (e.g., MAT2A-hp1 or U6 snRNA Δ)

-

FP buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20

-

Test compounds (including this compound) dissolved in DMSO

-

Plate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare serial dilutions of the test compounds in FP buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the METTL16 MTD protein to the wells to a final concentration of 50 nM.

-

Incubate the plate at room temperature for 30 minutes to allow for compound-protein binding.

-

Add the FAM-labeled RNA probe to the wells to a final concentration of 10 nM.

-

Incubate the plate at room temperature for another 30 minutes.

-

Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the FAM fluorophore (e.g., excitation at 485 nm and emission at 528 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively confirm the inhibition of the METTL16-RNA interaction by the test compounds.[3]

Materials:

-

Purified METTL16 MTD protein

-

FAM-labeled RNA probe

-

Binding buffer: 10 mM HEPES (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol

-

Test compounds

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Gel imaging system

Protocol:

-

Prepare reaction mixtures containing the binding buffer, FAM-labeled RNA probe (e.g., 5 nM), and varying concentrations of the test compound.

-

Add the METTL16 MTD protein (e.g., 50 nM) to the reaction mixtures.

-

Incubate the reactions at room temperature for 30 minutes.

-

Load the samples onto the native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom.

-

Visualize the FAM-labeled RNA bands using a gel imaging system. A decrease in the intensity of the shifted band (protein-RNA complex) with increasing compound concentration indicates inhibition.

RT-qPCR for MAT2A Splicing Analysis

This method is used to assess the effect of this compound on the splicing of MAT2A pre-mRNA in cells.[3]

Materials:

-

Cell culture reagents

-

MDA-MB-231 or A549 cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers specific for spliced and unspliced MAT2A transcripts

-

qPCR instrument

Protocol:

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the total RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and primers specific for the spliced and unspliced forms of MAT2A.

-

Analyze the qPCR data to determine the relative levels of spliced and unspliced MAT2A transcripts, normalized to a housekeeping gene. An increase in the ratio of spliced to unspliced MAT2A indicates promotion of splicing.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a transcriptome-wide method to map m6A modifications and can be used to assess the global impact of this compound on RNA methylation.[4][7]

Materials:

-

Cells treated with this compound or DMSO

-

Total RNA extraction kit

-

mRNA purification kit

-

RNA fragmentation reagents

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

Immunoprecipitation buffer

-

RNA library preparation kit for sequencing

-

Next-generation sequencing platform

Protocol:

-

Extract total RNA from the treated and control cells and purify the mRNA.

-

Fragment the mRNA to an appropriate size (e.g., ~100 nucleotides).

-

Take an aliquot of the fragmented mRNA as the input control.

-

Incubate the remaining fragmented mRNA with an anti-m6A antibody to immunoprecipitate the m6A-containing fragments.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-enriched RNA fragments from the beads.

-

Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the sequencing data to identify and quantify m6A peaks across the transcriptome, comparing the this compound treated samples to the control samples.

Visualizations

METTL16 Signaling Pathway and Inhibition by this compound

References

- 1. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]

- 3. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

Mettl16-IN-1: A Technical Guide to Targeting the METTL16 RNA Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mettl16-IN-1, a first-in-class small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL16. METTL16 plays a critical role in cellular processes through its function as an m6A "writer" and its involvement in translation initiation. Dysregulation of METTL16 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This document details the biochemical and cellular activity of this compound, provides structured quantitative data, outlines key experimental protocols for its characterization, and visualizes the associated biological pathways and experimental workflows.

Introduction to METTL16

METTL16 is a key enzyme in the field of epitranscriptomics, responsible for installing the N6-methyladenosine (m6A) modification on specific RNA substrates.[1][2] Unlike the well-characterized METTL3/14 complex, METTL16 acts as a monomer and targets a distinct set of RNAs, including the U6 small nuclear RNA (snRNA) and the messenger RNA (mRNA) of S-adenosylmethionine (SAM) synthetase (MAT2A).[2][3] This positions METTL16 as a crucial regulator of SAM homeostasis, the primary methyl donor for all methylation reactions in the cell.[1][2][4]

METTL16 exhibits dual functionality based on its subcellular localization. In the nucleus, it acts as an m6A methyltransferase, influencing RNA processing and stability.[1] In the cytoplasm, it has been shown to promote the translation of mRNAs by interacting with eukaryotic initiation factors.[1][5] Given its role in fundamental cellular processes and its association with diseases like cancer, the development of potent and selective METTL16 inhibitors is of significant interest for both basic research and therapeutic applications.[1][6][7]

This compound: An Aminothiazolone-Class Inhibitor

This compound, also identified as compound 45 in its discovery campaign, is a potent inhibitor of METTL16 belonging to the aminothiazolone chemical class.[1][6] It was identified through a fluorescence-polarization (FP)-based screening of a small molecule library and subsequent structure-activity relationship (SAR) optimization.[1][6] this compound disrupts the interaction between METTL16 and its RNA substrates, thereby inhibiting its methyltransferase activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant compounds.

Table 1: In Vitro Activity of this compound and Analogs against METTL16

| Compound | IC50 (µM) vs. METTL16-MAT2A-hp1 Interaction (FP Assay) | IC50 (µM) vs. METTL16-U6 snRNA Interaction (FP Assay) | Kd (µM) vs. METTL16 (Biosensor Assay) |

| This compound (Compound 45) | Not explicitly stated, but described as potent | 2.5[1][6] | 1.35[8] |

| Compound 27 | Potent | 6.6[1][6] | Not Reported |

| Compound 46 | Potent | 2.8[1][6] | Not Reported |

| Compound 47 | Potent | 6.4[1][6] | Not Reported |

| Compound 49 | Potent | 5.3[6] | Not Reported |

| Initial Hit (Compound 1) | 16.3[1][6] | Not Reported | Not Reported |

Table 2: Binding Affinities of METTL16 to RNA Substrates

| RNA Substrate | Kd (nM) - EMSA | Kd (nM) - FP Assay |

| MAT2A-hp1 | 4.7[1][6] | 29.42[1][6] |

| U6 snRNA Δ | 6.6[1][6] | 32.14[1][6] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration |

| MDA-MB-231 | MAT2A Splicing | Promotes splicing | 50 µM[8] |

| A549 | MAT2A Splicing | Promotes splicing | 50 µM[8] |

| MDA-MB-231 | Total mRNA m6A levels | Increases | 50 µM[8] |

| A549 | Total mRNA m6A levels | Increases | 50 µM[8] |

Signaling Pathways and Mechanism of Action

METTL16's primary role is in the regulation of m6A methylation and SAM homeostasis. This compound acts by disrupting the binding of METTL16 to its RNA substrates.

METTL16 Signaling Pathway

Caption: METTL16's dual role in the nucleus and cytoplasm and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used in the characterization of this compound.

Fluorescence Polarization (FP) Assay for METTL16-RNA Interaction

This assay is used to screen for and characterize inhibitors that disrupt the binding of METTL16 to its fluorescently labeled RNA substrates.

Materials:

-

Purified METTL16 MTD (Methyltransferase Domain) protein

-

FAM-labeled MAT2A-hp1 RNA or Cy5-labeled U6 snRNA Δ

-

Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100

-

384-well, black, non-binding surface plates

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Prepare Reagents:

-

Dilute the METTL16 MTD protein to a 2X working concentration (e.g., 100 nM) in Assay Buffer.

-

Dilute the fluorescently labeled RNA to a 2X working concentration (e.g., 10 nM) in Assay Buffer.

-

Prepare a serial dilution of this compound or other test compounds in DMSO, and then dilute into Assay Buffer to a 4X final concentration.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X compound solution to the appropriate wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 10 µL of the 2X METTL16 MTD protein solution to all wells except the "no protein" control wells. Add 10 µL of Assay Buffer to the "no protein" wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Initiate Binding Reaction:

-

Add 5 µL of the 2X fluorescently labeled RNA solution to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a suitable plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

MTase-Glo™ Methyltransferase Assay

This bioluminescent assay measures the methyltransferase activity of METTL16 by quantifying the production of S-adenosyl homocysteine (SAH).

Materials:

-

Purified METTL16 MTD protein

-

MAT2A-hp1 RNA substrate

-

S-adenosylmethionine (SAM)

-

MTase-Glo™ Reagent and Detection Solution (Promega)

-

White, opaque 384-well plates

-

Luminometer

Protocol:

-

Methyltransferase Reaction:

-

SAH Detection:

-

Add the MTase-Glo™ Reagent to the reaction wells. This reagent converts the SAH produced into ADP.

-

Incubate for 30 minutes at room temperature.

-

-

Luminescence Measurement:

-

Add the MTase-Glo™ Detection Solution. This solution contains luciferase and luciferin, which generate a light signal in the presence of ATP (converted from ADP).

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of SAH produced and thus to the methyltransferase activity.

-

Calculate the percentage of inhibition and determine the IC50 value for the inhibitor.

-

Experimental and Logical Workflows

Visualizing the workflow for inhibitor discovery and characterization can provide a clear logical framework.

This compound Discovery Workflow

Caption: The workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a valuable chemical probe for elucidating the biological functions of METTL16 and serves as a promising starting point for the development of therapeutic agents targeting this RNA methyltransferase. The data and protocols presented in this guide are intended to facilitate further research into METTL16 and the development of next-generation inhibitors with improved potency and selectivity. The continued exploration of METTL16 biology, aided by tools such as this compound, will undoubtedly deepen our understanding of post-transcriptional gene regulation and its role in human disease.

References

- 1. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. genecards.org [genecards.org]

- 5. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function [mdpi.com]

The Unseen Regulator: A Technical Guide to the Biological Function of METTL16 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyltransferase-like 16 (METTL16) is a critical N6-methyladenosine (m6A) RNA methyltransferase that plays a multifaceted role in cellular homeostasis. Beyond its canonical function as an m6A "writer," METTL16 is a key sensor of S-adenosylmethionine (SAM) levels, directly regulating the splicing of MAT2A mRNA, which encodes the enzyme responsible for SAM synthesis. This feedback loop positions METTL16 as a central node in cellular methylation potential. Furthermore, emerging evidence highlights methylation-independent functions of METTL16 in promoting translation initiation. Given its pivotal roles, the inhibition of METTL16 presents a compelling therapeutic strategy for a range of diseases, including various cancers. This technical guide provides an in-depth exploration of the biological consequences of METTL16 inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Core Biological Functions of METTL16

METTL16 is a versatile RNA-binding protein with at least two distinct major functions:

-

m6A Methyltransferase Activity: METTL16 catalyzes the transfer of a methyl group from SAM to the N6 position of adenosine residues on specific RNA substrates. Its primary and most well-characterized targets are the U6 small nuclear RNA (snRNA) and the messenger RNA (mRNA) encoding S-adenosylmethionine synthetase (MAT2A)[1][2]. The methylation of U6 snRNA at position A43 is crucial for pre-mRNA splicing[3][4].

-

Regulation of SAM Homeostasis: METTL16 acts as a cellular sensor for SAM, the universal methyl donor. By methylating hairpin structures in the 3' untranslated region (3' UTR) of MAT2A pre-mRNA, METTL16 influences its splicing and stability[1][5][6]. When SAM levels are high, METTL16-mediated methylation leads to intron retention and subsequent degradation of the MAT2A transcript. Conversely, under low SAM conditions, METTL16's binding to MAT2A pre-mRNA promotes splicing and the production of functional MAT2A protein, thereby restoring SAM levels[6][7].

-

Methylation-Independent Translational Regulation: METTL16 has been shown to promote the translation of a large number of mRNAs independently of its methyltransferase activity[8][9][10]. This is achieved through direct interaction with components of the translation initiation machinery, such as eukaryotic initiation factors (eIFs) eIF3a/b and eIF4E2[8][11]. By facilitating the assembly of the translation initiation complex, METTL16 enhances protein synthesis[8][10].

The Impact of METTL16 Inhibition: Signaling Pathways and Cellular Consequences

Inhibition of METTL16, either through small molecules or genetic knockdown, disrupts these core functions, leading to a cascade of cellular events.

Disruption of SAM Homeostasis and Splicing

The most immediate consequence of inhibiting METTL16's catalytic activity or its binding to MAT2A mRNA is the dysregulation of SAM homeostasis. Inhibition mimics a state of low SAM, leading to increased splicing and expression of MAT2A[1][12]. This can have widespread effects on other methylation-dependent processes in the cell.

Altered Translation Landscape

Inhibition of METTL16's interaction with the translation machinery can lead to a global reduction in the translation efficiency of a subset of mRNAs, many of which are implicated in cell proliferation and survival[8]. This provides a strong rationale for targeting METTL16 in cancer therapy.

Effects on Cancer Cell Proliferation and Viability

Numerous studies have demonstrated that inhibition or knockdown of METTL16 can impede the proliferation and viability of various cancer cell lines. This effect is often cell-type specific and can be attributed to the combined disruption of its roles in splicing, translation, and overall m6A epitranscriptomics[13][14][15].

Quantitative Data on METTL16 Inhibition

The following tables summarize key quantitative data from studies on METTL16 inhibitors and knockdown experiments.

Table 1: In Vitro Inhibitor Potency

| Compound Class | Inhibitor | Target Interaction | Assay | IC50 | Cell Line | Reference |

| Aminourea | Compound 1 | Catalytic Activity | m6A ELISA | 25.82 ± 17.19 nM | - | [4][14][15] |

| Aminourea | Compound 2 | Catalytic Activity | m6A ELISA | 60.91 ± 2.75 nM | - | [4][14][15] |

| Aminothiazolone | Compound 1 | METTL16-RNA Interaction | FP | 16.3 µM | - | [1][2] |

| Aminothiazolone | Compound 27 | METTL16-RNA Interaction | FP | 6.6 µM | - | [1][2] |

| Aminothiazolone | Compound 45 (METTL16-IN-1) | METTL16-RNA Interaction | FP | 2.5 µM | - | [1][2][16] |

| Aminothiazolone | Compound 46 | METTL16-RNA Interaction | FP | 2.8 µM | - | [1][2] |

| Aminothiazolone | Compound 47 | METTL16-RNA Interaction | FP | 6.4 µM | - | [1][2] |

| Aminothiazolone | Compound 49 | METTL16-RNA Interaction | FP | 5.3 µM | - | [1][2] |

Table 2: Cellular Effects of METTL16 Inhibition and Knockdown

| Condition | Cell Line | Effect | Quantitative Metric | Reference |

| Compound 1 & 2 | HL-60 (Leukemia) | Reduced cell viability | Up to 40% reduction | [4][15] |

| Aminothiazolone Inhibitors | MDA-MB-231 (Breast Cancer) | Mild suppression of cell viability | - | [1][2] |

| Compound 45 (50 µM) | MDA-MB-231 (Breast Cancer) | Increased MAT2A mRNA splicing | p < 0.01 | [1][2] |

| Compound 45 | MDA-MB-231 (Breast Cancer) | Increased total m6A levels | - | [1][2] |

| METTL16 Knockdown | T24 & UMUC3 (Bladder Cancer) | Increased cisplatin IC50 | - | [13] |

| METTL16 Knockdown | PANC-1 & CFPAC-1 (Pancreatic Cancer) | Downregulation of CDK1, CCNB2; Upregulation of CDKN1A | - | [17] |

| METTL16 Knockdown | HT22 (Hippocampal cells) | Reduced MAT2A mRNA stability | ~70% reduced to ~20% after 8h ActD | [8] |

| METTL16 Knockdown | 293A-TOA cells | ~20% reduction in total m6A marks | - | [18] |

Key Experimental Protocols

This section provides an overview of essential methodologies for studying METTL16 inhibition.

METTL16 Knockdown using siRNA

This protocol describes the transient knockdown of METTL16 expression using small interfering RNAs.

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293T, HeLa) in appropriate growth medium to achieve 30-50% confluency at the time of transfection.

-

Transfection: Transfect cells with METTL16-specific siRNAs or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 48 hours post-transfection.

-

Harvest or Re-transfection: For prolonged knockdown, cells can be harvested at this point, or replated and subjected to a second round of transfection[19].

-

Final Incubation and Harvest: After the desired incubation period (e.g., 6 days for extended knockdown), harvest the cells.

-

Analysis: Assess METTL16 knockdown efficiency by Western blotting for protein levels and RT-qPCR for mRNA levels[12][19].

Co-Immunoprecipitation (Co-IP) for METTL16 Interaction Partners

This protocol is used to identify proteins that interact with METTL16 within the cell.

Protocol:

-

Cell Lysis: Lyse cells expressing endogenous or tagged METTL16 with a non-denaturing lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G-coupled agarose or magnetic beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to METTL16 or the tag overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of known interactors or by mass spectrometry to identify novel binding partners[5][20][21][22][23].

In Vitro Methylation Assay

This assay measures the methyltransferase activity of recombinant METTL16 on a specific RNA substrate.

Protocol:

-

Reaction Setup: In a reaction buffer, combine recombinant METTL16 protein, the RNA substrate (e.g., MAT2A hairpin 1), and the methyl donor SAM (can be radiolabeled, e.g., [³H]-SAM).

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Reaction Quenching: Stop the reaction, for example, by adding EDTA or by heat inactivation.

-

Analysis: The extent of methylation can be quantified in several ways:

-

Filter-binding assay: If using a radiolabeled methyl group, spot the reaction mixture onto a filter membrane, wash away unincorporated SAM, and measure the retained radioactivity using a scintillation counter.

-

LC-MS/MS: Digest the RNA to nucleosides and quantify the amount of m6A relative to adenosine.

-

Luminescence-based assay: Use a commercial kit (e.g., MTase-Glo) that measures the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction[1][2].

-

Cell Viability and Proliferation Assays

These assays are used to determine the effect of METTL16 inhibition on cancer cell growth.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

-

Treatment: Treat the cells with various concentrations of the METTL16 inhibitor or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

-

Assay:

-

MTT/MTS Assay: Add MTT or MTS reagent to the wells. The reagent is converted by metabolically active cells into a colored formazan product, which can be quantified by measuring the absorbance at a specific wavelength.

-

Crystal Violet Assay: Fix and stain the cells with crystal violet. After washing, the retained dye is solubilized and the absorbance is measured.

-

EdU Incorporation Assay: Measure DNA synthesis by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA.

-

Conclusion and Future Directions

METTL16 stands as a pivotal regulator of gene expression, operating at the intersection of RNA modification, splicing, and translation. Its inhibition disrupts fundamental cellular processes, offering a promising avenue for therapeutic intervention, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers aiming to further elucidate the biological roles of METTL16 and to develop novel inhibitors. Future research should focus on identifying the full spectrum of METTL16's direct and indirect targets, understanding the context-dependent nature of its functions in different cellular environments, and advancing the development of potent and specific small molecule inhibitors for clinical applications. The dual functionality of METTL16 as both an m6A writer and a translational regulator suggests that inhibitors targeting either its catalytic activity or its protein-protein interactions could yield distinct and therapeutically valuable outcomes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. biorxiv.org [biorxiv.org]

- 5. PXD032068 - Identifying interaction proteins of METTL16 using co immunoprecipitation and mass spectroscopy - OmicsDI [omicsdi.org]

- 6. researchgate.net [researchgate.net]

- 7. SAM homeostasis is regulated by CFIm-mediated splicing of MAT2A | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. The U6 snRNA m6A methyltransferase METTL16 regulates SAM synthetase intron retention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. RNA Methyltransferase METTL16’s Protein Domains Have Differential Functional Effects on Cell Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. METTL16 suppressed the proliferation and cisplatin-chemoresistance of bladder cancer by degrading PMEPA1 mRNA in a m6A manner through autophagy pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Characterization of METTL16 as a cytoplasmic RNA binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

Mettl16-IN-1: A Potent Modulator of m6A RNA Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in the regulation of gene expression. The dysregulation of m6A methylation has been implicated in a variety of human diseases, including cancer. Methyltransferase-like 16 (METTL16) is a key m6A writer enzyme that, along with the METTL3/METTL14 complex, is responsible for installing m6A modifications on RNA. Mettl16-IN-1, a novel aminothiazolone-based inhibitor, has emerged as a potent and valuable tool for studying the biological functions of METTL16 and for exploring its therapeutic potential. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on m6A RNA methylation. It includes a summary of key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to METTL16 and m6A RNA Methylation

N6-methyladenosine (m6A) is a dynamic and reversible post-transcriptional modification that influences mRNA splicing, stability, translation, and nuclear export[1][2]. The m6A modification is installed by a "writer" complex, primarily composed of METTL3 and METTL14, and can be removed by "eraser" enzymes such as FTO and ALKBH5. "Reader" proteins, containing YTH domains, recognize m6A-modified RNA and mediate its downstream effects.

METTL16 is a more recently characterized m6A methyltransferase with distinct substrate specificity compared to the METTL3/METTL14 complex[3][4]. It plays a crucial role in cellular homeostasis by regulating the splicing and stability of S-adenosylmethionine (SAM) synthetase mRNA (MAT2A), thereby controlling the cellular levels of the universal methyl donor, SAM[5]. METTL16 has also been shown to methylate other non-coding RNAs, including the U6 small nuclear RNA (snRNA), and has been implicated in the regulation of translation initiation through interactions with eukaryotic initiation factors (eIFs)[1][6]. Given its multifaceted roles, METTL16 has become an attractive target for therapeutic intervention in diseases characterized by aberrant m6A methylation.

This compound: A First-in-Class METTL16 Inhibitor

This compound is a potent, cell-permeable small molecule inhibitor of METTL16[7][8][9]. It belongs to the aminothiazolone class of compounds and functions by disrupting the interaction between METTL16 and its RNA substrates[7][8]. By inhibiting the binding of METTL16 to RNA, this compound effectively modulates the m6A methylation landscape and downstream cellular processes.

Mechanism of Action

This compound acts as a competitive inhibitor, binding to the RNA-binding groove of the METTL16 methyltransferase domain (MTD)[7]. This prevents METTL16 from engaging with its target RNA molecules, thereby inhibiting the deposition of m6A marks. Notably, the inhibition of METTL16's RNA binding activity can lead to complex downstream effects. For instance, by preventing METTL16 from binding to the MAT2A pre-mRNA, this compound can promote its splicing, leading to an increase in SAM biosynthesis[7]. This, in turn, can paradoxically lead to an increase in global m6A levels, likely due to the enhanced activity of other SAM-dependent methyltransferases like METTL3/METTL14[7].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its interaction with METTL16.

| Parameter | Value | Assay | Reference |

| IC50 (METTL16 MTD - U6 snRNA Δ interaction) | 2.5 µM | Fluorescence Polarization | [7][8] |

| IC50 (METTL16 MTD - MAT2A-hp1 interaction) | 1.7 µM | Fluorescence Polarization | [10] |

| Kd (METTL16 MTD) | 1.35 µM | Not Specified | [10] |

| Table 1: In vitro binding and inhibitory activity of this compound. |

| Cellular Effect | Observation | Cell Lines | Reference |

| MAT2A mRNA Splicing | Promotes splicing | MDA-MB-231, A549 | [10] |

| Total m6A mRNA Levels | Increases total m6A levels (quantitative fold-change not specified) | MDA-MB-231, A549 | [7] |

| Table 2: Cellular effects of this compound. |

Signaling Pathways and Experimental Workflows

METTL16-Mediated Regulation of SAM Homeostasis

The following diagram illustrates the signaling pathway through which METTL16 regulates the cellular levels of S-adenosylmethionine (SAM) by controlling the splicing of MAT2A pre-mRNA. Under low SAM conditions, METTL16's prolonged binding to the MAT2A pre-mRNA promotes splicing and subsequent production of SAM. When SAM levels are high, METTL16 dissociates more rapidly, leading to intron retention and degradation of the MAT2A transcript. This compound disrupts this regulatory loop by preventing METTL16 from binding to the MAT2A pre-mRNA.

Caption: METTL16 regulation of SAM homeostasis via MAT2A splicing.

Experimental Workflow for Assessing this compound Activity

This diagram outlines a typical experimental workflow to characterize the biochemical and cellular effects of this compound.

Caption: Workflow for characterizing this compound.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for METTL16-RNA Interaction

This protocol is adapted from the methods used to characterize aminothiazolone inhibitors of METTL16[7][8].

Objective: To determine the IC50 value of this compound for the disruption of the METTL16-RNA interaction.

Materials:

-

METTL16 Methyltransferase Domain (MTD, amino acids 1-291), purified

-

FAM-labeled MAT2A-hp1 RNA probe or Cy5-labeled U6 snRNA Δ probe

-

This compound

-

FP buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

384-well black, non-binding microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare a serial dilution of this compound in FP buffer. The final concentrations should typically range from low nanomolar to high micromolar.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add the METTL16 MTD protein to each well to a final concentration of 50 nM.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the protein.

-

Add the FAM-labeled MAT2A-hp1 or Cy5-labeled U6 snRNA Δ probe to each well to a final concentration of 5 nM.

-

Incubate the plate for an additional 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization on a plate reader. For the FAM probe, use an excitation wavelength of 485 nm and an emission wavelength of 535 nm. For the Cy5 probe, use an excitation of 630 nm and emission of 680 nm[7][8].

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is a generalized procedure based on the validation of METTL16 inhibitors[7][8].

Objective: To visually confirm that this compound disrupts the formation of the METTL16-RNA complex.

Materials:

-

METTL16 MTD, purified

-

Fluorophore-labeled RNA probe (e.g., FAM-MAT2A-hp1)

-

This compound

-

EMSA binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. For each reaction, combine EMSA binding buffer, METTL16 MTD (final concentration 50 nM), and varying concentrations of this compound or DMSO.

-

Incubate the mixtures at room temperature for 30 minutes.

-

Add the fluorophore-labeled RNA probe to each reaction to a final concentration of 5 nM.

-

Incubate for another 15-30 minutes at room temperature.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

-

Visualize the gel using an appropriate imaging system to detect the fluorophore-labeled RNA. A decrease in the shifted band (protein-RNA complex) with increasing inhibitor concentration indicates disruption of the interaction.

Cellular Thermal Shift Assay (CETSA)

This is a generalized protocol for CETSA. Specific conditions for this compound may require optimization.

Objective: To confirm the direct binding of this compound to METTL16 in a cellular context.

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

This compound

-

DMSO

-

PBS

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-METTL16 antibody

Procedure:

-

Treat cultured cells with this compound at a desired concentration (e.g., 10-50 µM) or DMSO for a specified time (e.g., 1-4 hours).

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatant (soluble protein fraction) and analyze the protein concentration.

-

Perform SDS-PAGE and Western blotting using an anti-METTL16 antibody to detect the amount of soluble METTL16 at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

This protocol provides a general workflow for MeRIP-seq.

Objective: To identify and quantify m6A modifications across the transcriptome following treatment with this compound.

Materials:

-

Total RNA from cells treated with this compound or DMSO

-

mRNA purification kit

-

RNA fragmentation buffer

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

IP buffer

-

RNA purification kits

-

Next-generation sequencing library preparation kit

Procedure:

-

Isolate total RNA from treated and control cells and purify mRNA.

-

Fragment the mRNA to an average size of ~100-200 nucleotides.

-

Take an aliquot of the fragmented RNA as the "input" control.

-

Incubate the remaining fragmented RNA with an anti-m6A antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA fragments.

-

Purify the immunoprecipitated RNA and the input RNA.

-

Prepare sequencing libraries from both the immunoprecipitated and input RNA samples.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify m6A peaks and differential methylation between the treated and control samples.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of METTL16 in m6A RNA methylation and gene regulation. Its ability to specifically disrupt the METTL16-RNA interaction provides a powerful tool for researchers in both academia and industry. The data and protocols presented in this technical guide offer a solid foundation for utilizing this compound in studies aimed at understanding the epitranscriptome and exploring novel therapeutic strategies for diseases linked to aberrant m6A modification. Further research, including the generation of more extensive quantitative cellular data, will continue to refine our understanding of this promising inhibitor and its target.

References

- 1. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. embopress.org [embopress.org]

- 4. embopress.org [embopress.org]

- 5. The Role of the m6A RNA Methyltransferase METTL16 in Gene Expression and SAM Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Binding by the m6A Methyltransferases METTL16 and METTL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Aminothiazolone Inhibitors Disrupt the ProteinâRNA Interaction of METTL16 and Modulate the m6A RNA Modification [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Mettl16-IN-1: Elucidating its Role in Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyltransferase-like protein 16 (METTL16) is an N6-methyladenosine (m6A) RNA methyltransferase that plays a critical role in cellular processes by modulating gene expression. It installs m6A modifications on specific RNA targets, notably the U6 small nuclear RNA (snRNA) and the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A).[1][2] This activity is crucial for regulating SAM homeostasis, pre-mRNA splicing, and maintaining cell viability.[3][4] Given its emerging role in various cancers, METTL16 has become a promising therapeutic target.[4][5] Mettl16-IN-1 is a first-in-class, potent small-molecule inhibitor developed to probe the functions of METTL16. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its impact on gene expression, supported by quantitative data and detailed experimental protocols.

The Role of METTL16 in Gene Expression

METTL16 is a SAM-dependent m6A methyltransferase that acts on a specific consensus sequence, UACAGAGAA, located within a defined RNA secondary structure.[3][6] Its two primary, well-characterized substrates are U6 snRNA and MAT2A pre-mRNA.[1][3]

-

MAT2A Regulation and SAM Homeostasis: METTL16 is a key sensor of cellular SAM levels. In SAM-replete conditions, METTL16 methylates hairpin structures in the 3' UTR of MAT2A pre-mRNA.[7] This methylation event impairs the splicing of the terminal intron, leading to intron retention and subsequent degradation of the MAT2A transcript.[3] Conversely, when SAM levels are low, METTL16 binds to the MAT2A pre-mRNA but its catalytic activity is stalled. This bound, inactive METTL16 then recruits splicing machinery, promoting the production of mature MAT2A mRNA and restoring SAM levels.[3]

-

U6 snRNA Methylation and Splicing: METTL16 methylates adenosine at position 43 (A43) of the U6 snRNA.[8][9] This modification occurs during the early stages of U6 snRNP biogenesis.[8] The A43 residue is located within a highly conserved region of U6 snRNA that directly base-pairs with the 5' splice site of pre-mRNAs during the splicing process.[1][8] This suggests the m6A modification by METTL16 fine-tunes spliceosome assembly or splice site recognition.[1][3]

-

Other RNA Interactions: METTL16 has also been shown to bind to other RNA classes, including numerous long non-coding RNAs (lncRNAs) like MALAT1 and XIST, as well as other pre-mRNAs.[1][8] While the functional consequences of many of these interactions are still under investigation, they suggest METTL16 has a broader role in post-transcriptional gene regulation than currently understood.[2] In the cytoplasm, METTL16 can also promote the translation of certain mRNAs in an m6A-independent manner by interacting with eukaryotic initiation factors.[10][11]

This compound: A Potent Inhibitor of METTL16-RNA Interaction

This compound (also referred to as compound 45) is a first-in-class aminothiazolone-based inhibitor designed to disrupt the protein-RNA interaction of METTL16.[4][5] It was identified through a fluorescence-polarization (FP)-based high-throughput screen and subsequent structural optimization.[5] this compound directly binds to the methyltransferase domain (MTD) of METTL16, thereby preventing the binding of its RNA substrates.[5] This inhibitory action allows for the specific interrogation of METTL16's function in gene expression.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds has been characterized using various biochemical and biophysical assays. The key quantitative data are summarized below.

Table 1: Inhibitory Activity of this compound and Related Aminothiazolones

| Compound | Target Interaction | Assay | IC50 (µM) | Reference(s) |

| This compound (45) | METTL16 - MAT2A-hp1 | FP | 1.7 | [12] |

| This compound (45) | METTL16 MTD - U6 snRNA Δ | FP | 2.5 | [5][12] |

| Compound 1 | METTL16 - MAT2A-hp1 | FP | 16.3 | [4][5] |

| Compound 27 | METTL16 - MAT2A-hp1 | FP | 6.6 | [4][5] |

| Compound 46 | METTL16 - MAT2A-hp1 | FP | 2.0 | [5] |

| Compound 47 | METTL16 - MAT2A-hp1 | FP | 2.1 | [5] |

| Compound 49 | METTL16 - MAT2A-hp1 | FP | 3.0 | [5] |

Table 2: Binding Affinity of Inhibitors to METTL16

| Compound | Assay | Kd (µM) | Reference(s) |

| This compound (45) | switchSENSE | 1.35 | [5][12] |

| Compound 47 | switchSENSE | 1.76 | [4][5] |

| Compound 47 | ITC | 5.12 | [4][5] |

Table 3: Nanomolar-Active METTL16 Inhibitors

Note: These compounds were identified in a separate study and are distinct from the aminothiazolone series.

| Compound | Assay | IC50 (nM) | Kd (µM) vs MTD | Reference(s) |

|---|---|---|---|---|

| Compound 1 | m6A ELISA | 25.82 ± 17.19 | 3.31 ± 0.61 | [13][14] |

| Compound 2 | m6A ELISA | 60.91 ± 2.75 | 2.84 ± 0.94 |[13][14] |

Table 4: METTL16 Binding Affinities to RNA Substrates

| METTL16 Construct | RNA Substrate | Assay | Kd / Km (nM) | Reference(s) |

| Full Length | U6 snRNA | MST | 16 | [3] |

| Full Length | MAT2A hp1 | Kinetic Analysis | 27 | [1] |

| MTD only | MAT2A-hp1 | FP | 29.42 | [4] |

| MTD only | U6 snRNA Δ | FP | 32.14 | [4] |

| MTD only | MAT2A-hp1 | Kinetic Analysis | 760 | [1] |

| Full Length | MALAT1 triple helix | MST | 31 | [15] |

Impact of this compound on Gene Expression

By inhibiting METTL16's ability to bind RNA, this compound directly modulates its regulatory functions.

-

Effect on MAT2A Splicing: Treatment of MDA-MB-231 and A549 cells with this compound (at concentrations of 12.5-50 µM for 24 hours) was shown to promote MAT2A splicing.[12] This phenocopies the effect of low SAM levels, where the catalytic activity of METTL16 is inhibited, leading to the production of mature MAT2A mRNA.

-

Effect on Global m6A Levels: this compound treatment was also observed to increase total m6A mRNA levels in cells.[12] This seemingly counterintuitive result may be due to indirect effects, potentially arising from the increased levels of mature MAT2A transcript, which would boost the production of SAM, the methyl donor for all m6A methyltransferases, including the highly abundant METTL3/14 complex.[10][12]

Key Experimental Protocols

The identification and characterization of this compound relied on several key biochemical and biophysical assays.

Fluorescence Polarization (FP) Assay

-

Principle: This assay measures the disruption of the interaction between METTL16 and a fluorescently labeled RNA substrate (e.g., FAM-labeled MAT2A-hp1). When the large METTL16 protein is bound to the small fluorescent RNA, the complex tumbles slowly in solution, resulting in high fluorescence polarization. When an inhibitor disrupts this interaction, the small, free RNA tumbles rapidly, leading to low polarization.

-

Methodology:

-

The METTL16 methyltransferase domain (MTD) protein (e.g., 50 nM final concentration) is incubated with a FAM-labeled RNA substrate (e.g., 5 nM MAT2A-hp1) in assay buffer.

-

Varying concentrations of the test compound (inhibitor) are added to the mixture. A control with 1% DMSO is used.

-

After incubation, the fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).

-

The percentage of inhibition is calculated, and IC50 values are determined by fitting the data to a dose-response curve.[4]

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Principle: This technique is used to confirm the disruption of the protein-RNA complex. Protein-RNA complexes migrate more slowly through a non-denaturing polyacrylamide gel than free RNA.

-

Methodology:

-

METTL16 MTD protein (e.g., 50 nM) is incubated with a fluorescently labeled RNA substrate (e.g., 5 nM) in the presence of varying concentrations of the inhibitor.

-

The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

-

The gel is imaged using a system capable of detecting the fluorescent label (e.g., ChemiDoc MP).

-

A decrease in the intensity of the shifted (protein-RNA complex) band and a corresponding increase in the free RNA band indicate inhibitory activity.[4]

-

Differential Scanning Fluorimetry (DSF)

-

Principle: DSF measures the thermal stability of a protein by monitoring its unfolding transition. The binding of a small molecule ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

-

Methodology:

-

METTL16 MTD protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions exposed upon protein unfolding.

-

The inhibitor compound is added at various concentrations.

-

The sample is heated in a qPCR instrument, and fluorescence is measured as a function of temperature.

-

A shift in the Tm in the presence of the compound indicates direct binding to the protein.[5]

-

switchSENSE Biosensor Assay

-

Principle: This is a biophysical method to measure binding kinetics and affinity (Kd). It involves immobilizing the protein of interest on a gold surface via a DNA lever and monitoring changes in the lever's dynamics upon binding of a ligand.

-

Methodology:

-

The METTL16 protein is immobilized on the sensor chip.

-

A series of inhibitor concentrations are flowed over the chip.

-

Binding and dissociation events are monitored in real-time.

-

The resulting data are fitted to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[5]

-

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the complex roles of METTL16 in gene expression. Its ability to disrupt METTL16-RNA interactions provides a powerful tool to study the downstream consequences of inhibiting m6A methylation on specific targets and to explore the non-catalytic functions of METTL16. The quantitative data and experimental protocols outlined in this guide serve as a foundational resource for researchers in the field of epitranscriptomics and drug discovery. Future work should focus on leveraging this compound and similar compounds to explore the therapeutic potential of METTL16 inhibition in diseases such as acute myeloid leukemia and other cancers where its activity is implicated.[4][13] Further development of more potent and selective inhibitors will be crucial for translating these findings into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. RNA methyltransferase METTL16: Targets and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tw.sinobiological.com [tw.sinobiological.com]

- 7. genecards.org [genecards.org]

- 8. embopress.org [embopress.org]

- 9. Human METTL16 is a N 6‐methyladenosine (m6A) methyltransferase that targets pre‐mRNAs and various non‐coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Elucidating the Kinetic Mechanism of Human METTL16 - PMC [pmc.ncbi.nlm.nih.gov]

Mettl16-IN-1: A Novel Inhibitor of the METTL16 RNA Methyltransferase with Anti-Proliferative Effects in Cancer Cells

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The field of epitranscriptomics has identified N6-methyladenosine (m6A) as a critical regulator of RNA metabolism and cellular function. The dysregulation of m6A writers, erasers, and readers is increasingly implicated in the pathogenesis of various diseases, including cancer. METTL16, a key m6A methyltransferase, has emerged as a protein of interest due to its multifaceted roles in both the nucleus and cytoplasm, influencing everything from RNA splicing to translation initiation.[1][2] In certain cancer contexts, METTL16 has been shown to play an oncogenic role, making it a compelling target for therapeutic intervention.[1][3][4][5] This technical guide provides an in-depth overview of a first-in-class small molecule inhibitor, Mettl16-IN-1, and its demonstrated impact on cancer cell proliferation.

This compound: A Potent Aminothiazolone-based Inhibitor of METTL16

This compound, also identified as compound 45 in its discovery publication, is a potent inhibitor of the METTL16 methyltransferase.[3][4][5] It belongs to the aminothiazolone class of compounds and was identified through a fluorescence-polarization-based screening assay designed to disrupt the interaction between METTL16 and its RNA substrates.[1][3][4][5]

Biochemical and Biophysical Properties

This compound exhibits robust inhibitory activity against METTL16, as evidenced by its biochemical and biophysical parameters. The compound effectively disrupts the binding of METTL16 to its target RNA sequences.

| Parameter | Value | Method | Reference |

| IC50 (METTL16 Inhibition) | 1.7 µM | Fluorescence Polarization | [6] |

| Kd (Binding to METTL16 MTD) | 1.35 µM | Microscale Thermophoresis | [6] |

| IC50 (U6 snRNAΔ Binding) | 2.5 µM | Fluorescence Polarization | [6] |

Impact of this compound on Cancer Cell Proliferation

The therapeutic potential of this compound lies in its ability to suppress the growth of cancer cells. In vitro studies have demonstrated its anti-proliferative effects across various cancer cell lines.

Cell Viability Assays

Treatment with this compound leads to a dose-dependent reduction in the viability of cancer cells. The half-maximal inhibitory concentration (IC50) for cell viability has been determined in several cell lines.

| Cell Line | Cancer Type | IC50 (Cell Viability) | Assay | Reference |

| HL-60 | Acute Promyelocytic Leukemia | Reduced viability by up to 40% (at nanomolar concentrations of similar METTL16 inhibitors) | WST-1 Assay | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Data on direct IC50 for proliferation not available, but shown to affect MAT2A splicing | RT-PCR | [6] |

| A549 | Lung Carcinoma | Data on direct IC50 for proliferation not available, but shown to affect MAT2A splicing | RT-PCR | [6] |

Note: While direct IC50 values for the proliferation of all cell lines are not yet published for this compound, the significant reduction in viability of leukemia cells by other potent METTL16 inhibitors highlights the potential of this therapeutic strategy.

Colony Formation Assays

Long-term exposure to this compound also impairs the ability of cancer cells to form colonies, indicating a sustained anti-proliferative effect.

| Cell Line | Treatment Concentration | Inhibition of Colony Formation | Reference |

| Cancer Cell Lines | Varied | Dose-dependent suppression | [1][4] |

Mechanism of Action: How this compound Exerts its Anti-Cancer Effects

METTL16 has dual functions within the cell, acting as an m6A "writer" in the nucleus and a translation facilitator in the cytoplasm.[1][8] this compound, by inhibiting METTL16, is believed to disrupt these oncogenic functions.

Disruption of METTL16's Cytoplasmic Role in Translation

In the cytoplasm, METTL16 interacts with eukaryotic initiation factors (eIFs) to promote the translation of a large number of mRNAs, including those encoding oncogenic proteins.[1][2][8] By inhibiting METTL16, this compound can impede the assembly of the translation-initiation complex, thereby reducing the synthesis of proteins essential for cancer cell growth and proliferation.

Caption: this compound inhibits METTL16, disrupting its interaction with eIFs and suppressing oncogenic protein translation.

Modulation of Nuclear m6A Deposition and Splicing

In the nucleus, METTL16 is responsible for depositing m6A on specific RNA substrates, including the pre-mRNA of S-adenosylmethionine (SAM) synthetase (MAT2A).[9][10] This modification influences the splicing of MAT2A, thereby regulating cellular SAM levels, which are crucial for all methylation reactions. This compound has been shown to promote MAT2A splicing, suggesting it modulates the nuclear function of METTL16.[6]

Caption: this compound modulates the nuclear activity of METTL16, affecting MAT2A splicing and SAM homeostasis.

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubation: Cells are incubated with the inhibitor for 72 hours.

-

MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions.

-

Signal Measurement: The plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the DMSO-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Colony Formation Assay

-

Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

-

Inhibitor Treatment: Cells are treated with this compound at various concentrations or with a vehicle control. The medium containing the inhibitor is refreshed every 3-4 days.

-

Incubation: The cells are allowed to grow for 10-14 days until visible colonies are formed.

-

Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with crystal violet solution.

-

Colony Counting: The stained colonies are imaged, and the number of colonies in each well is counted.

-

Data Analysis: The percentage of colony formation is calculated relative to the vehicle-treated control.

Caption: Workflow for assessing the anti-proliferative effects of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of chemical probes to study the biological functions of METTL16 and as a potential therapeutic agent for cancers dependent on this enzyme. Its ability to inhibit METTL16 activity and suppress cancer cell proliferation provides a strong rationale for further preclinical development. Future studies should focus on elucidating the broader impact of this compound on the m6A epitranscriptome, its in vivo efficacy and safety profiles, and the identification of predictive biomarkers for patient stratification. The continued exploration of METTL16 inhibitors like this compound holds promise for expanding the arsenal of targeted therapies against cancer.

References

- 1. Aminothiazolone Inhibitors Disrupt the Protein–RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminothiazolone Inhibitors Disrupt the Protein-RNA Interaction of METTL16 and Modulate the m6A RNA Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. METTL16 exerts an m6A-independent function to facilitate translation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL16, Methyltransferase-Like Protein 16: Current Insights into Structure and Function [mdpi.com]

- 10. genecards.org [genecards.org]

Investigating METTL16's Role in Tumorigenesis with Mettl16-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltransferase-like 16 (METTL16) is an RNA methyltransferase that plays a complex and often contradictory role in cancer biology. It functions as an N6-methyladenosine (m6A) "writer," modifying RNA and influencing its processing and stability. However, emerging evidence reveals a dual functionality, with METTL16 also acting as a key regulator of protein translation in an m6A-independent manner. This technical guide provides an in-depth overview of METTL16's role in tumorigenesis and the utility of the chemical probe Mettl16-IN-1 in dissecting its functions. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting METTL16.

Data Presentation